molecular formula C22H25N3O4 B14429914 4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one CAS No. 82410-29-5

4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one

Cat. No.: B14429914
CAS No.: 82410-29-5
M. Wt: 395.5 g/mol
InChI Key: QNJPMSFJQANFMM-UHFFFAOYSA-N
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Description

4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one is a complex organic compound with a pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the amino group through nucleophilic substitution. The phenylmethoxy groups can be added via etherification reactions using appropriate phenol derivatives and alkylating agents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions are carefully controlled to avoid side reactions and to ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but it is known to influence signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrimidine ring.

    4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-amine: Similar structure but with an additional amino group.

Uniqueness

4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

82410-29-5

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

4-amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one

InChI

InChI=1S/C22H25N3O4/c23-21-11-12-25(22(26)24-21)17-29-20(15-27-13-18-7-3-1-4-8-18)16-28-14-19-9-5-2-6-10-19/h1-12,20H,13-17H2,(H2,23,24,26)

InChI Key

QNJPMSFJQANFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=CC(=NC3=O)N

Origin of Product

United States

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